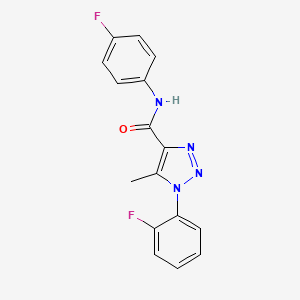

1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-12-8-6-11(17)7-9-12)20-21-22(10)14-5-3-2-4-13(14)18/h2-9H,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQPVWUABMKGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-fluoroaniline and 4-fluoroaniline.

Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the starting materials and a suitable azide source.

Carboxamide Formation:

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound exhibits notable biological activities, particularly in anticancer research. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in cancer progression.

Anticancer Studies

Recent studies have shown that derivatives of triazole compounds exhibit significant inhibitory effects on cancer cell lines. For example, compounds similar to 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide demonstrated growth inhibition percentages ranging from 50% to 90% against various human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Applications in Medicinal Chemistry

This compound has potential applications in drug development:

- Anti-inflammatory Agents : Similar compounds have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation .

- Antimicrobial Properties : Some derivatives have been tested for antimicrobial activity against various pathogens, showing promising results that warrant further exploration .

Material Science Applications

Beyond medicinal chemistry, this compound may find applications in material science due to its unique structural properties:

- Polymeric Materials : The incorporation of triazole moieties into polymer matrices can enhance thermal stability and mechanical properties .

- Sensors : The electronic properties of triazole compounds can be exploited in the development of sensors for detecting environmental pollutants or biological markers.

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

- Study on Anticancer Activity : A study reported that a series of triazole derivatives showed promising anticancer activity against multiple cell lines with IC50 values indicating potent activity .

- Inflammation Inhibition : Research indicated that compounds similar to this compound effectively reduced inflammation markers in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, emphasizing differences in substituents, molecular weight, and biological activity where available:

*Calculated based on molecular formula C16H13F2N5O.

Key Structural and Functional Insights:

Substituent Position and Bioactivity: The 2-fluorophenyl group in the target compound distinguishes it from analogs with 4-fluorophenyl (e.g., compound 12b and B20 ). Methyl vs. Bulkier Groups: The 5-methyl group in the target compound contrasts with larger substituents (e.g., pyridine-pyrrolidine in B20), which enhance solubility but may reduce membrane permeability .

Crystal Packing and Physicochemical Properties :

- Isostructural analogs (e.g., compounds 4 and 5 in ) exhibit similar molecular conformations but differ in halogen substituents (Cl vs. Br), leading to distinct crystal packing. The target compound’s 2-fluorophenyl group may introduce unique intermolecular interactions (e.g., C–H···F contacts) compared to para-substituted derivatives .

Biological Activity Trends: Antimicrobial Potential: A chloro-substituted analog (compound 4, ) demonstrated antimicrobial activity, suggesting that halogenation at specific positions enhances this property. The target compound’s fluorination pattern may offer similar advantages . Metabolic Regulation: Triazole derivatives with carboxamide linkages (e.g., 3o and 3p, ) inhibit the Wnt/β-catenin pathway, implying that the target compound’s carboxamide group could be leveraged for metabolic applications .

Biological Activity

The compound 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 324.30 g/mol. The presence of fluorine atoms in the phenyl rings enhances the lipophilicity and bioactivity of the compound. The triazole ring is known for its ability to interact with various biological targets, making it a crucial component in drug design.

Anticancer Properties

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer activity. Specifically, compounds similar to This compound have been tested for their effects on various cancer cell lines.

-

In vitro Studies :

- Cheng et al. (2007) reported that fluorinated triazoles showed promising results as HER2 tyrosine kinase inhibitors in breast cancer cells (MDAMB-453) with IC50 values ranging from 16.6 to 31.6 µM .

- Dolzhenko et al. (2008) synthesized several fluorinated triazoles and found that eight analogs exhibited potent antiproliferative activity against MDA-MB-231 (breast cancer) cells with an IC50 of 28 µM .

- Mechanisms of Action :

Cytotoxicity and Selectivity

The cytotoxic effects of This compound were evaluated against several human cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 | 28 | Dolzhenko et al., 2008 |

| A549 (Lung) | >50 | Dolzhenko et al., 2008 |

| HepG2 (Liver) | 25 | Avula et al., 2012 |

These findings indicate that while the compound exhibits potent activity against certain breast cancer cell lines, it may be less effective against lung cancer cells.

Case Study 1: Fluorinated Triazoles in Cancer Research

A study by Sayeed et al. (2018) explored a series of fluorinated triazole hybrids linked with imidazopyridine. The study revealed that three specific fluorinated compounds demonstrated significant cytotoxicity against various cancer cell lines, reinforcing the role of fluorination in enhancing biological activity .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that these compounds could induce morphological changes in cancer cells indicative of apoptosis, such as membrane blebbing and chromatin condensation . Additionally, they were shown to disrupt mitochondrial membrane potential and induce DNA damage without direct intercalation into DNA molecules .

Q & A

Q. Key Considerations :

- Purification via column chromatography or recrystallization to achieve >95% purity.

- Reaction conditions (temperature, solvent) must optimize regioselectivity for the 1,2,3-triazole isomer .

Advanced: How can researchers address low aqueous solubility of this compound during in vitro assays?

Answer:

Low solubility (common in fluorinated triazoles) can be mitigated via:

- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, amine) to the methyl substituent on the triazole ring .

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while enhancing solubility .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .

Validation : Monitor solubility via dynamic light scattering (DLS) and validate bioactivity in parallel assays to ensure retained efficacy .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: 357.32 g/mol) and fragmentation patterns .

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced: What strategies elucidate the structure-activity relationship (SAR) of fluorophenyl triazole carboxamides?

Answer:

- Systematic Substituent Variation :

- Replace 2-fluorophenyl with electron-withdrawing groups (e.g., Cl, CF₃) to study effects on target binding .

- Modify the carboxamide’s aryl group (e.g., 4-fluorophenyl vs. cyclopentyl) to assess steric and electronic influences .

- Molecular Docking : Map interactions with enzymes (e.g., COX-2, kinases) using crystallographic data from PubChem .

- Biological Profiling : Compare IC₅₀ values across cancer cell lines (e.g., MCF-7, HeLa) to identify substituent-dependent trends .

Data Contradiction: How to resolve discrepancies in reported enzyme inhibition efficacy across studies?

Answer:

Contradictions often arise from:

- Assay Conditions : pH, temperature, or cofactor availability (e.g., Mg²⁺ for kinases) .

- Compound Purity : Impurities >2% may skew results; validate via HPLC and orthogonal methods (e.g., CE) .

- Cell Model Variability : Use isogenic cell lines and standardized protocols (e.g., CLIA-certified labs) .

Example : A study reporting weak COX-2 inhibition (IC₅₀ >10 µM) vs. strong inhibition (IC₅₀ <1 µM) may reflect differences in enzyme isoforms or assay buffers .

Advanced: What computational approaches predict metabolic stability of this compound?

Answer:

- In Silico ADMET : Use tools like SwissADME to predict CYP450 metabolism sites, focusing on fluorophenyl and triazole moieties .

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect hydroxylated or defluorinated products .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

- Enzyme Assays :

- Fluorescence-based assays for kinases (e.g., EGFR, VEGFR2) .

- ELISA for COX-2 prostaglandin E₂ (PGE₂) inhibition .

- Cell Viability Assays :

- MTT/WST-1 in cancer cell lines (e.g., MDA-MB-231 for breast cancer) .

- Dose-response curves (0.1–100 µM) to determine IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.